molecular formula C8H5BrN2 B049641 6-Bromophthalazine CAS No. 19064-74-5

6-Bromophthalazine

Cat. No. B049641
CAS RN: 19064-74-5
M. Wt: 209.04 g/mol
InChI Key: PEXFBIQTIZNHNP-UHFFFAOYSA-N
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Description

6-Bromophthalazine is a chemical compound that belongs to the class of phthalazines, a group of heterocyclic aromatic compounds. It has gained attention for its potential in various chemical and pharmacological applications due to its unique structure and properties.

Synthesis Analysis

The synthesis of phthalazine derivatives, including 6-Bromophthalazine, typically involves strategies such as the condensation of hydrazine with appropriate dibrominated compounds. One notable method for synthesizing phthalazine derivatives is through the reaction of bromophthalic anhydrides with phenylacetic acids, leading to various bromophthalazinone derivatives with potential anticonvulsant activities (Zhang et al., 2017).

Molecular Structure Analysis

Phthalazine derivatives, including those substituted at the 6-position, exhibit planar structures that facilitate their interaction with biological targets. The planarity of the phthalazine ring system is crucial for its binding affinity and inhibitory activity towards various enzymes and receptors. The structural analysis of these compounds is essential for understanding their biological activities and optimizing their pharmacological properties.

Chemical Reactions and Properties

Phthalazine derivatives participate in various chemical reactions, reflecting their chemical properties. Reactions such as halogenation, nucleophilic substitution, and condensation with amines or hydrazine are common. These reactions are instrumental in synthesizing a wide array of phthalazine-based compounds with diverse biological activities. The introduction of a bromine atom at the 6-position significantly affects the compound's reactivity and electronic properties, enabling further functionalization (Islam et al., 1974).

Safety And Hazards

The safety information for 6-Bromophthalazine indicates that it has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302 . Precautionary statements include P280, P305, P338, P351 .

properties

IUPAC Name

6-bromophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-8-2-1-6-4-10-11-5-7(6)3-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXFBIQTIZNHNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=NC=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346215
Record name 6-Bromophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromophthalazine

CAS RN

19064-74-5
Record name 6-Bromophthalazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19064-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
L Wang, L Duan, Y Wang, MSG Ahlquist… - Chemical …, 2014 - pubs.rsc.org
… Since the axial ligand 6-bromophthalazine in complex 2 is unsymmetrical and has two … of the axial ligands: phthalazine > 6-bromophthalazine > isoquinoline > 6-fluoroisoquinoline. The …
Number of citations: 174 pubs.rsc.org
KJ Gould, NP Hacker, JFW McOmie… - Journal of the Chemical …, 1980 - pubs.rsc.org
Oxidation of the cyclic hydrazides prepared from phthalic anhydrides in the presence of anthracene gives the corresponding Diels-Alder adducts which, on flash vacuum pyrolysis, give …
Number of citations: 26 pubs.rsc.org
SK Robev - Tetrahedron Letters, 1981 - Elsevier
… ‘ron 3-brorr,obenzaldazine we isolated 6-bromophthalazine. …
Number of citations: 19 www.sciencedirect.com
S Fukuzumi, J Jung, Y Yamada… - Chemistry–An Asian …, 2016 - Wiley Online Library
… [Ru(bda)(6-fluoroisoquinoline) 2 ] showed an extremely high catalytic activity with a TOF of 1000 s −1 , whereas [Ru(bda)(6-bromophthalazine) 2 ] exhibited a high TON (∼100 000). …
Number of citations: 68 onlinelibrary.wiley.com
PG Parsons - 1966 - digital.library.adelaide.edu.au
… or:Iy successful for the s¡rnthesis of 6-bromophthalazine. In attempts to d.evise a nelv s¡mthetic rrcute, d.esrrlphurisation of phthal æ-1 ]r djtÏrione was for¡nd. to give a lory yield. …
Number of citations: 0 digital.library.adelaide.edu.au
G Li, MSG Ahlquist - Dalton Transactions, 2022 - pubs.rsc.org
… Further modifications on L, like L = phthalazine, 6-fluoroisoquinoline, 6-bromophthalazine have achieved high turnover frequency (over 1000 s −1 ) and turnover number (over 100 [thin …
Number of citations: 6 pubs.rsc.org
OR Thiel, M Achmatowicz, C Bernard… - … Process Research & …, 2009 - ACS Publications
A practical synthesis of the phthalazine-based p38 MAP kinase inhibitor [(S)-2] was needed for an ongoing program. Vibrational circular dichroism provided the assignment of the …
Number of citations: 28 pubs.acs.org
Y Gardikis, PG Tsoungas, C Potamitis, M Zervou… - …, 2011 - academia.edu
Xanthone undergoes regioselective substitution and nucleophicallytriggered ring opening to the corresponding ketone. Hydrazone of the latter oxidatively rearranges to ortho-…
Number of citations: 12 www.academia.edu
YH Hong, YM Lee, W Nam, S Fukuzumi - ACS Catalysis, 2022 - ACS Publications
… 4) and TON over 100 000 with Ru II (bda)(6-bromophthalazine) 2 (Table 1, entry 5). (179) … -fluoroisoquinoline) 2 and Ru II (bda)(6-bromophthalazine) 2 are listed in Table 1 (entries 4 …
Number of citations: 2 pubs.acs.org
V Kunz - 2018 - opus.bibliothek.uni-wuerzburg.de
… [215] The replacement of the isoquinoline ligands with 6-bromophthalazine (14) leads to the most stable ruthenium WOC known so far with a TON > 100,000.[216] This was rationalized …
Number of citations: 2 opus.bibliothek.uni-wuerzburg.de

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